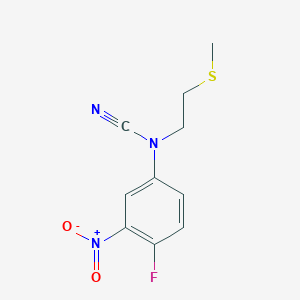

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-nitrophenyl azide is a chemical compound with the molecular formula C6H3FN4O2 . It is one of the oldest photolinkers used for photoaffinity labeling .

Synthesis Analysis

The synthesis of 4-fluoro-3-nitrophenyl azide has been explored in various studies . It has been used as a photolinker to produce the desired chemical linkage upon photo-irradiation .Molecular Structure Analysis

The molecular structure of 4-fluoro-3-nitrophenyl azide is represented by the formula C6H3FN4O2 .Chemical Reactions Analysis

4-Fluoro-3-nitrophenyl azide has been used in a variety of chemical reactions, particularly in the field of bioconjugation and functionalization of polymer surfaces . It has been used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Physical And Chemical Properties Analysis

The average mass of 4-fluoro-3-nitrophenyl azide is 182.112 Da and its monoisotopic mass is 182.024002 Da .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism of SARMs

A study focused on the pharmacokinetics and metabolism of S-1, a member of selective androgen receptor modulators (SARMs), which shares a similar nitrophenyl group. This research explored the compound's potential as a therapeutic agent for androgen-dependent diseases, demonstrating low clearance, moderate distribution, and extensive metabolism in rats, highlighting the intricacies of its pharmacokinetic profile (Wu et al., 2006).

Metabolism of Flutamide

Another study investigated the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. This research identified new metabolites and provided insights into the metabolic pathways of Flutamide, including the formation of reactive toxic metabolites, which may be relevant to understanding similar compounds' metabolic fates (Goda et al., 2006).

Photophysical Properties of Polyheterocyclic Compounds

Research on the synthesis and optical properties of indolizino[3,2-c]quinolines, which involved the condensation of 2-methylpyridines with 2-nitrophenyl groups, revealed these compounds' potential as fluorescent probes. This study's findings on their unique and desirable optical properties could inform the development of new materials for biomedical applications (Park et al., 2015).

Nickel-Catalyzed Cyanation

A study on the nickel-catalyzed cyanation of aryl sulfonates with Zn(CN)2 involving C-O bond cleavage provides a method to access nitrile products. This research might offer a synthetic pathway relevant to compounds with cyanamide groups, demonstrating the versatility of nickel catalysis in organic synthesis (Gan et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The versatile applications of 4-fluoro-3-nitrophenyl azide in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .

Eigenschaften

IUPAC Name |

(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTATLAXRMKCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)